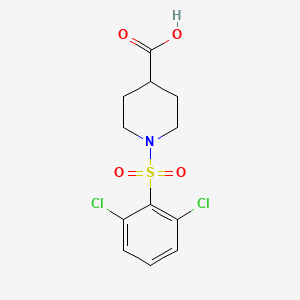

1-(2,6-二氯苯磺酰基)哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid is a compound that can be associated with various chemical reactions and has potential applications in the synthesis of biologically active molecules. The compound is related to piperidine-based structures, which are often explored for their biological activities and potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of related piperidine compounds involves various strategies. For instance, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used to activate thioglycosides, which are then converted to glycosides in good yield and selectivity . Another approach involves the desymmetrization of C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester using intramolecular iodocarbamation, which serves as a chiral building block for piperidine-related alkaloids . Additionally, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine has been achieved by coupling with piperidine under dynamic pH control, followed by substitution reactions .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often studied using spectroscopic methods and theoretical calculations. For example, the hydrogen-bonded complex of piperidinium-3-carboxylic acid with 2,6-dichloro-4-nitrophenol has been characterized by single-crystal X-ray analysis, Raman and FTIR spectroscopies, and theoretical studies . Similarly, the complex of piperidine-4-carboxylic acid with 2,6-dichloro-4-nitrophenol has been investigated, revealing a hydrogen-bonded-ion-pair complex in the crystalline state .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. The preparation of piperidine-4-carboxylic acid from 2,6-dichloropyridine-4-carboxylic acid has been demonstrated using catalytic reduction with nickel in an alkaline medium or with platinum in glacial acetic acid . These methods highlight the versatility of piperidine derivatives in undergoing transformations that can be useful in synthesizing new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the substituents present on the piperidine ring. The spectroscopic studies mentioned provide insights into the bonding and interactions within the molecules, which can affect their reactivity and stability . The catalytic reduction processes used to synthesize piperidine-4-carboxylic acid also suggest that the compound's properties can be manipulated through chemical reactions .

科学研究应用

了解生物催化剂抑制

包括与1-(2,6-二氯苯磺酰基)哌啶-4-羧酸相关的结构在内的羧酸已对其对微生物生物催化剂的影响进行了研究。这些化合物可以在低于预期产率的浓度下抑制工程微生物,例如大肠杆菌和酿酒酵母。了解这种抑制的机制可以指导代谢工程策略,以提高微生物耐受性和工业性能 (Jarboe, Royce, & Liu, 2013).

亲核芳香取代

涉及哌啶的研究(1-(2,6-二氯苯磺酰基)哌啶-4-羧酸的组分)为亲核芳香取代机制提供了见解。此类反应在合成各种芳香族化合物中起着至关重要的作用,对开发新的合成方法和了解反应动力学具有重要意义 (Pietra & Vitali, 1972).

用于尼龙生产的中链二元羧酸

已经综述了与主题化合物密切相关的羧酸在生产尼龙材料中的合成和应用。中链二元羧酸 (MDCAs) 对于制造各种尼龙类型至关重要,展示了化学合成和生物技术方法对于可持续地生成这些化合物的重要性 (Li et al., 2020).

植物的生物活性化合物

对来自植物的天然羧酸的研究(类似于1-(2,6-二氯苯磺酰基)哌啶-4-羧酸的结构基序)揭示了它们重要的抗氧化、抗菌和细胞毒活性。已经广泛分析了这些化合物的构效关系 (SAR),以了解它们的生物活性,为开发新的治疗剂提供了宝贵的见解 (Godlewska-Żyłkiewicz et al., 2020).

哌嗪衍生物在治疗学中的应用

哌嗪(1-(2,6-二氯苯磺酰基)哌啶-4-羧酸的核心结构成分)的治疗潜力已得到广泛研究。哌嗪衍生物以其广泛的药理活性而闻名,包括抗精神病、抗组胺、抗癌和抗菌作用。这突出了含有哌嗪基序的化合物的多功能药用应用 (Rathi et al., 2016).

属性

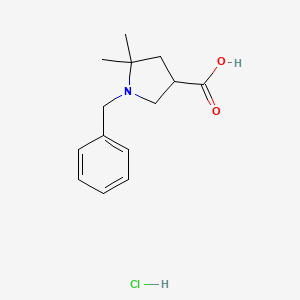

IUPAC Name |

1-(2,6-dichlorophenyl)sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO4S/c13-9-2-1-3-10(14)11(9)20(18,19)15-6-4-8(5-7-15)12(16)17/h1-3,8H,4-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFUGOIQDWYLRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2514818.png)

![N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide](/img/structure/B2514819.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2514826.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)

![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)

![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)

![N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide](/img/structure/B2514834.png)

![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)

![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)